molecular formula C13H18N2O3 B13561039 N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide

Cat. No.: B13561039
M. Wt: 250.29 g/mol
InChI Key: GRQALGLAABREAC-NSHDSACASA-N
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Description

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is a chemical compound that features a morpholine ring substituted with a hydroxymethyl group and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for hydrogen bonding, while the acetamide group provides additional sites for interaction with biological targets .

Biological Activity

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide, a compound with significant therapeutic potential, has been studied for its biological activities, particularly in the realms of anti-inflammatory, anti-arthritic, and antimicrobial effects. This article synthesizes findings from various studies to outline the compound's biological activity comprehensively.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a hydroxymethyl group and an acetamide moiety linked to a phenyl group. Its structural formula can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound's unique structure contributes to its diverse biological properties.

Anti-inflammatory and Anti-arthritic Activity

Recent studies have highlighted the anti-inflammatory and anti-arthritic properties of similar compounds, particularly focusing on N-(2-hydroxy phenyl) acetamide. In an experiment involving adjuvant-induced arthritis in Sprague Dawley rats, it was found that:

  • Dosage : Administration of 5 mg/kg and 10 mg/kg doses significantly reduced body weight loss and paw edema compared to control groups.
  • Cytokine Levels : Serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were notably decreased, indicating an anti-inflammatory effect.
  • Oxidative Stress Markers : The treatment also positively influenced oxidative stress markers, suggesting a multifaceted mechanism of action against inflammation .

Table 1: Summary of Anti-inflammatory Effects

ParameterControl GroupTreatment Group (5 mg/kg)Treatment Group (10 mg/kg)
Body Weight Change (g)-15-5-3
Paw Edema Volume (mm³)1509070
IL-1 Beta (pg/ml)20012080
TNF-alpha (pg/ml)250140100

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. Studies indicate that derivatives with similar structures exhibit significant activity against various bacterial strains. For instance:

  • Gram-positive Bacteria : Compounds showed inhibition against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : E. coli and Pseudomonas aeruginosa were also affected, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Bacillus subtilis4.69
Escherichia coli13.40
Pseudomonas aeruginosa137.43

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    A study conducted on rats demonstrated that treatment with N-(2-hydroxy phenyl) acetamide significantly alleviated symptoms associated with arthritis, showcasing its potential for therapeutic use in inflammatory diseases .
  • Research on Antimicrobial Properties :
    Another study reported that various alkaloid derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the compound's structure could enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a hydroxymethyl-morpholine derivative with a phenylacetamide precursor. Key steps include:

  • Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
  • Strict control of temperature (room temperature to 60°C) and pH (neutral to slightly basic) to minimize side reactions .
  • Purification via silica gel chromatography or recrystallization from solvents like ethyl acetate . Optimization strategies include high-throughput screening of solvent systems and real-time monitoring via TLC/HPLC to improve yield (>70%) and purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for the morpholine ring (δ ~3.5–4.1 ppm for N-CH2 and O-CH2 groups) and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
  • IR Spectroscopy : Validate hydroxymethyl (-OH stretch ~3200–3400 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities . Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen for kinase inhibition (e.g., using ATP-binding assays) or antimicrobial activity (e.g., MIC tests against Gram+/Gram– bacteria) .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., morpholine derivatives with varying alkyl chains) to identify critical functional groups .
  • Solubility profiling : Use DMSO/PBS mixtures to determine working concentrations for cell-based studies .

Advanced Research Questions

Q. How does stereochemistry at the (2S)-hydroxymethyl-morpholine moiety influence biological activity?

The (2S) configuration enhances target binding affinity due to spatial compatibility with chiral enzyme pockets (e.g., kinases or GPCRs). Methodological approaches include:

  • Chiral synthesis : Use (S)-epichlorohydrin or enantioselective catalysts during morpholine ring formation .
  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate (2S) and (2R) forms for comparative bioassays .
  • Molecular docking : Simulate interactions with protein targets (e.g., COX-2 or PI3K) to rationalize stereochemical effects .

Q. What mechanistic insights exist for the compound’s reactivity in substitution or oxidation reactions?

  • Nucleophilic substitution : The morpholine’s tertiary nitrogen participates in SN2 reactions with alkyl halides, monitored via 19F NMR in fluorinated solvents .
  • Oxidation : Hydrogen peroxide selectively oxidizes the hydroxymethyl group to a carboxylate, confirmed by loss of -OH IR peaks and new C=O stretches .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to determine rate constants (k) and propose transition states .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare to PubChem/Cambridge Structural Database entries .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to detect conformational exchange broadening .
  • Impurity profiling : LC-MS/MS to identify byproducts (e.g., deacetylated or dimerized species) .

Q. What strategies mitigate solubility limitations in biological assays?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility .
  • Pro-drug design : Synthesize phosphate or ester derivatives that hydrolyze in vivo to the active form .
  • Structural analogs : Replace the hydroxymethyl group with polar substituents (e.g., -COOH or -SO3H) while retaining activity .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., from ethanol/water) or continuous flow reactors .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2 eq. of acetyl chloride) to minimize unreacted intermediates .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N-[2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl]acetamide

InChI

InChI=1S/C13H18N2O3/c1-10(17)14-12-4-2-3-5-13(12)15-6-7-18-11(8-15)9-16/h2-5,11,16H,6-9H2,1H3,(H,14,17)/t11-/m0/s1

InChI Key

GRQALGLAABREAC-NSHDSACASA-N

Isomeric SMILES

CC(=O)NC1=CC=CC=C1N2CCO[C@@H](C2)CO

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCOC(C2)CO

Origin of Product

United States

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